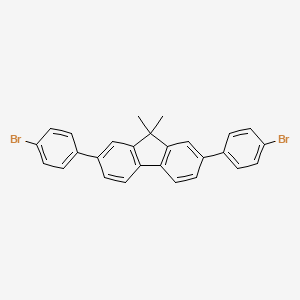![molecular formula C65H50LaN3O6-2 B15223413 Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B](/img/structure/B15223413.png)
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B typically involves the reaction of lanthanum salts with tris(1S)-(1,1-binaphalene)-2,2-diol in the presence of N,N,N,N-tetramethylguanidinium chloride. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed in an organic solvent such as dichloromethane .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized lanthanum species.
Reduction: Reduction reactions can convert the lanthanum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the tris(1S)-(1,1-binaphalene)-2,2-diolato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield lanthanum oxides, while reduction could produce lanthanum hydrides. Substitution reactions result in new lanthanum complexes with different ligands .
Applications De Recherche Scientifique
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, particularly in asymmetric synthesis.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Mécanisme D'action
The mechanism of action of Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B involves its interaction with specific molecular targets and pathways. The lanthanum center can coordinate with various biomolecules, influencing their structure and function. This coordination can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B
- Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]yttrate Y-HTMG-B
Uniqueness
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B is unique due to its specific coordination environment and the presence of lanthanum. This gives it distinct chemical properties and reactivity compared to similar compounds with different lanthanides, such as ytterbium or yttrium .
Propriétés
Formule moléculaire |
C65H50LaN3O6-2 |
|---|---|
Poids moléculaire |
1108.0 g/mol |
Nom IUPAC |
hydron;lanthanum(3+);1-(2-oxidonaphthalen-1-yl)naphthalen-2-olate;1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/3C20H14O2.C5H13N3.La/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;1-7(2)5(6)8(3)4;/h3*1-12,21-22H;6H,1-4H3;/q;;;;+3/p-5 |
Clé InChI |
WEYSBGPBUXFDFR-UHFFFAOYSA-I |
SMILES canonique |
[H+].CN(C)C(=N)N(C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].[La+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



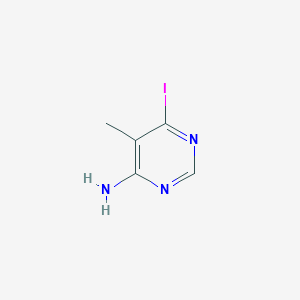
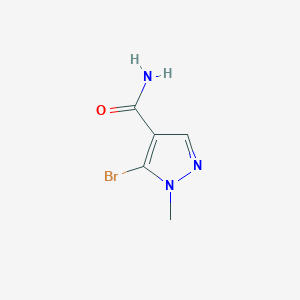
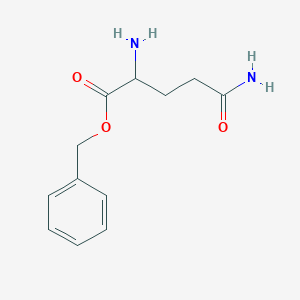
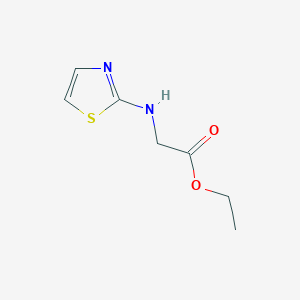
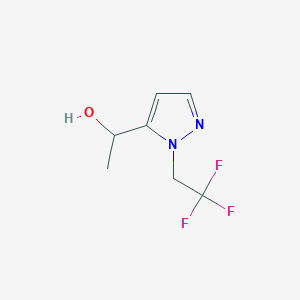
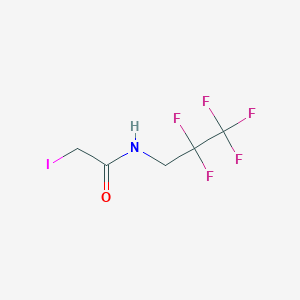
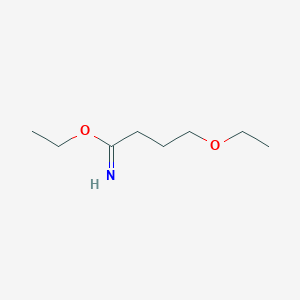
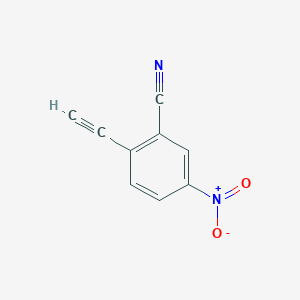
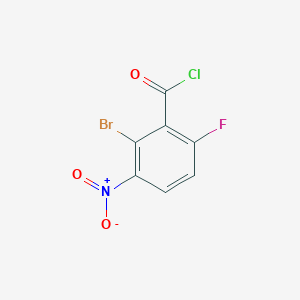

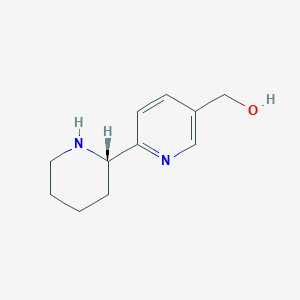
![2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B15223419.png)
